1-Boc-2-Butylpiperazine hydrochloride
Overview
Description
1-Boc-2-Butylpiperazine hydrochloride is a chemical compound with the molecular formula C13H26N2O2Cl. It is a derivative of piperazine, featuring a butyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in scientific research and organic synthesis.
Mechanism of Action
Target of Action
It is known that piperazine compounds, which include 1-boc-2-butylpiperazine hydrochloride, generally target gaba receptors .
Mode of Action
Piperazine compounds, including this compound, are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Given its action as a gaba receptor agonist, it can be inferred that it influences neuronal activity, potentially leading to the paralysis of certain parasites .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-Butylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-butylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-Butylpiperazine hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) to yield the free amine.
Substitution Reactions: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane, room temperature.
Substitution Reactions: Alkyl halides, polar aprotic solvents, elevated temperatures.
Reduction: LiAlH4, ether solvents, low temperatures.
Major Products Formed:
Deprotection: 2-Butylpiperazine.
Substitution Reactions: Various alkylated piperazines.
Reduction: Reduced piperazine derivatives.
Scientific Research Applications
1-Boc-2-Butylpiperazine hydrochloride is widely used in scientific research due to its versatility as a building block in organic synthesis. It is employed in the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of biological systems and the development of new drugs.
Medicine: Utilized in the design and synthesis of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Boc-2-Butylpiperazine hydrochloride is similar to other piperazine derivatives, but its unique feature is the presence of the Boc protecting group, which allows for selective deprotection and functionalization. Some similar compounds include:
2-Butylpiperazine: Lacks the Boc group.
1-Boc-Piperazine: Similar structure but without the butyl group.
N-Boc-4-Phenylpiperazine: Contains a phenyl group instead of a butyl group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662514 | |
Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179359-55-7 | |
Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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